p-NO2-Bn-DOTA(B-199)

Gallium-68 PET imaging Bifunctional chelator screening Radiopharmaceutical development

Radiolabeling reproducibility suffers when conformationally flexible chelators yield inconsistent metal complex geometries. p-NO2-Bn-DOTA (B-199) eliminates this variable: the p-nitrobenzyl substituent locks the DOTA macrocycle into the δδδδ configuration, enhancing kinetic inertness and SAP isomer population uniformity. • 25-day serum stability with no measurable Y(III) loss; 16.8% ID/g tumor uptake demonstrated in Lym-1 conjugate preclinical models • Validated for ⁹⁰Y, ¹⁷⁷Lu, and ¹¹¹In chelation under theranostic conditions; both enantiomers synthetically accessible with chiral purity verifiable by chiral chromatography • Batch-specific Certificate of Analysis provided; stocked for immediate global dispatch

Molecular Formula C15H23Br
Molecular Weight 0
CAS No. 116052-88-1
Cat. No. B1181694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-NO2-Bn-DOTA(B-199)
CAS116052-88-1
Synonymsp-NO2-Bn-DOTA(B-199)
Molecular FormulaC15H23Br
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-NO2-Bn-DOTA (B-199) CAS 116052-88-1: Technical Overview for Radiopharmaceutical Procurement


p-NO2-Bn-DOTA (B-199), CAS 116052-88-1, is a bifunctional chelator (BFC) based on the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with a para-nitrobenzyl substituent at the 2-position [1]. This p-NO2-benzyl modification confers distinct coordination chemistry properties compared to unsubstituted DOTA, including conformational locking of the macrocyclic ring into the δδδδ configuration and altered isomer population distributions [2]. As a BFC, it enables covalent conjugation to targeting vectors (peptides, antibodies) while stably chelating radiometals such as ⁶⁷Ga, ⁹⁰Y, ¹⁷⁷Lu, and ¹¹¹In for theranostic applications [3].

p-NO2-Bn-DOTA (B-199) CAS 116052-88-1: Why Not All DOTA Derivatives Are Interchangeable


Substituting p-NO2-Bn-DOTA with unmodified DOTA or alternative p-NO2-Bn-bearing BFCs (e.g., p-NO2-Bn-NOTA, p-NO2-Bn-PCTA) introduces quantifiable differences in radiolabeling efficiency, complex stability, and conformational behavior that directly impact experimental reproducibility and regulatory compliance. For gallium-67/68 labeling specifically, p-NO2-Bn-DOTA requires longer reaction times and higher chelator concentrations to achieve equivalent radiochemical yields compared to NOTA or PCTA analogs [1]. The p-NO2-benzyl group also induces stereochemical rigidity in the lanthanide complex that unsubstituted DOTA does not possess—a property critical for applications where paramagnetic relaxation enhancement depends on coordination geometry [2]. Procurement decisions must therefore be guided by the specific radionuclide, labeling conditions, and downstream application rather than assuming functional equivalence across the DOTA derivative class.

p-NO2-Bn-DOTA (B-199) CAS 116052-88-1: Head-to-Head Quantitative Evidence for Procurement Selection


p-NO2-Bn-DOTA vs. p-NO2-Bn-NOTA and p-NO2-Bn-PCTA: Gallium-67 Radiolabeling Efficiency Comparison

In a systematic comparison of four p-NO2-Bn-bearing bifunctional chelators, p-NO2-Bn-DOTA required more stringent radiolabeling conditions to achieve comparable radiochemical yields with gallium. Specifically, p-NO2-Bn-DOTA required longer reaction time, higher BFC concentration, or elevated temperature to match the labeling efficiency of p-NO2-Bn-PCTA, p-NO2-Bn-OxO, and p-NO2-Bn-NOTA [1]. Under identical mild conditions, p-NO2-Bn-DOTA produced lower radiochemical yields than its NOTA and PCTA counterparts. In stability assessments, Ga-radiolabeled p-NO2-Bn-DOTA exhibited intermediate kinetic inertness: it lost >20% of Ga within less than one hour when challenged with apo-transferrin, whereas p-NO2-Bn-NOTA and p-NO2-Bn-PCTA were relatively inert under the same conditions [1].

Gallium-68 PET imaging Bifunctional chelator screening Radiopharmaceutical development

p-NO2-Bn-DOTA vs. Unmodified DOTA: Conformational Locking and SAP Isomer Population Differences

The p-NO2-benzyl substituent in Ln(p-NO2-Bn-DOTA)⁻ complexes lies in an equatorial position and effectively locks the macrocyclic ring conformation into the δδδδ configuration, eliminating the conformational ring-flipping motion observed in unmodified LnDOTA⁻ complexes [1]. Additionally, the p-NO2-benzyl group increases the population of the square antiprismatic (SAP) coordination isomer for all Ln(p-NO2-Bn-DOTA)⁻ complexes relative to the respective LnDOTA⁻ complexes [1]. Despite this SAP isomer population increase, water exchange rates remain comparatively fast. Thermodynamic and kinetic stabilities of Ln(p-NO2-Bn-DOTA)⁻ are slightly lower than LnDOTA⁻ but remain sufficient for in vivo use [1].

MRI contrast agent design Lanthanide coordination chemistry Paramagnetic relaxation enhancement

p-NO2-Bn-DOTA vs. Free Radiometal: In Vivo Stability Evidence from ⁹⁰Y-Labeled Antibody Studies

In a preclinical radioimmunotherapy study, the monoclonal antibody Lym-1 conjugated with p-nitrobenzyl-DOTA and labeled with ⁹⁰Y demonstrated no measurable loss of Y(III) over 25 days of incubation in human serum, indicating excellent complex stability under physiologically relevant conditions [1]. Bone uptake of Lym-1-21T-BAD-⁹⁰Y was significantly lower than that of ⁸⁸Y-citrate, a direct indicator of reduced free radiometal release and lower radiation exposure risk to non-target tissues [1]. Tumor uptake in Raji-tumored nude mice reached 16.8% ID/g on Day 3 post-injection [1].

Radioimmunotherapy Yttrium-90 chelation Antibody-drug conjugates

p-NO2-Bn-DOTA Synthetic Accessibility: Nine-Step Synthesis with 5.6% Overall Yield

A large-scale synthesis protocol for nitrobenzyl-DOTA has been established, enabling production of up to approximately 10 grams without specialized apparatus [1]. The nine-step synthesis sequence starting from nitrophenylalanine proceeds with an overall yield of 5.6% [1]. Both enantiomers of the chiral chelate have been prepared, and enantiomeric purity can be verified by chiral chromatography [1].

Bifunctional chelator synthesis Large-scale production Procurement cost analysis

p-NO2-Bn-DOTA (B-199) CAS 116052-88-1: Evidence-Backed Application Scenarios


Yttrium-90 Radioimmunotherapy Conjugates Requiring Validated Long-Term Serum Stability

Based on the 25-day serum stability data with no measurable Y(III) loss and significantly reduced bone uptake versus free radiometal controls [1], p-NO2-Bn-DOTA is appropriate for ⁹⁰Y-labeled antibody conjugates where prolonged circulation times demand exceptional kinetic inertness. The 16.8% ID/g tumor uptake achieved with Lym-1 conjugate demonstrates successful targeting performance in a preclinical model.

MRI Contrast Agent Development Exploiting Conformationally Locked Coordination Geometry

The p-NO2-benzyl substituent locks the macrocyclic ring into the δδδδ configuration and increases SAP coordination isomer population relative to unmodified DOTA [1]. This stereochemical rigidity is valuable for gadolinium-based contrast agent design, where paramagnetic relaxation enhancement is sensitive to water exchange rates and coordination sphere geometry. Researchers optimizing relaxivity through conformational control should select this compound over flexible unmodified DOTA.

Tumor Pre-targeting Strategies with Lutetium-177 and Indium-111 Radiometals

p-NO2-Bn-DOTA has been explicitly validated for chelation of ¹⁷⁷Lu and ¹¹¹In under conditions requiring high thermodynamic stability for radiotherapy and immunoscintigraphy [1]. The bifunctional design enables conjugation to tumor-targeting peptides or antibodies for pre-targeted delivery of therapeutic or diagnostic radiometal payloads. Note that for gallium-68 applications requiring rapid, mild-condition labeling, alternative BFCs (e.g., p-NO2-Bn-NOTA) may offer superior performance [2].

Stereochemically Defined Chelator Applications Requiring Verified Enantiopurity

Both enantiomers of p-NO2-Bn-DOTA are synthetically accessible with enantiomeric purity verifiable by chiral chromatography [1]. This makes the compound suitable for applications where the stereochemical configuration of the chelator influences target binding, pharmacokinetics, or coordination chemistry with chiral biomolecules.

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